molecular formula C20H28N2O2 B4789765 1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE

1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE

Cat. No.: B4789765
M. Wt: 328.4 g/mol
InChI Key: JMLNVSUIYFMLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE is a complex organic compound characterized by the presence of a piperidine ring substituted with benzoyl and carbonyl groups

Preparation Methods

The synthesis of 1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring. The benzoyl group is introduced through a Friedel-Crafts acylation reaction, while the carbonyl group is added via a subsequent oxidation reaction. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance binding affinity, while the piperidine ring provides structural stability. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(1-BENZOYLPIPERIDINE-4-CARBONYL)-3,5-DIMETHYLPIPERIDINE can be compared with other piperidine derivatives, such as:

    1-Benzylpiperidine-4-carboxylic acid: Similar in structure but lacks the dimethyl substitution.

    1-(1-Benzoylpiperidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid: Contains a cyclobutane ring, offering different chemical properties.

    1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine: Features a piperazine ring, which can alter its biological activity.

The unique combination of benzoyl and carbonyl groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-15-12-16(2)14-22(13-15)20(24)18-8-10-21(11-9-18)19(23)17-6-4-3-5-7-17/h3-7,15-16,18H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLNVSUIYFMLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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